2-(Bicyclo[2.2.2]octan-2-yl)ethanamine
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Overview
Description
2-(Bicyclo[2.2.2]octan-2-yl)ethanamine is a compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[2.2.2]octane framework provides rigidity and stability, making it a valuable scaffold in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compounds containing the bicyclo[2.2.2]octane unit often involves key steps such as the Diels-Alder reaction and ring-closing metathesis . For instance, the synthesis of propellanes containing a bicyclo[2.2.2]octene unit can be achieved through sequential usage of the Diels-Alder reaction, C-allylation, and ring-closing metathesis . Additionally, deamination of bicyclo[2.2.2]octan-2-yl-amines in acetic acid by nitrous acid and via their N-phenyltriazenes has been reported .
Industrial Production Methods: While specific industrial production methods for 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine undergoes various chemical reactions, including:
Deamination: This reaction involves the removal of an amino group, often using nitrous acid in acetic acid.
Substitution Reactions: These reactions can involve reagents such as N-phenyltriazenes and ethyl N-nitrosocarbamates.
Common Reagents and Conditions:
Nitrous Acid: Used in deamination reactions.
N-phenyltriazenes: Employed in substitution reactions.
Ethyl N-nitrosocarbamates: Utilized in solvolysis reactions.
Major Products: The major products formed from these reactions include various rearranged and unrearranged bicyclo[2.2.2]octane derivatives .
Scientific Research Applications
2-(Bicyclo[2.2.2]octan-2-yl)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine involves its interaction with molecular targets through its rigid bicyclic structure. For instance, in deamination reactions, classical carbonium ions are formed as intermediates, which then undergo further reactions to yield various products . The compound’s rigidity and stability make it a valuable tool in studying reaction mechanisms and developing new synthetic methodologies.
Comparison with Similar Compounds
Bicyclo[3.2.1]octan-2-yl-amines: These compounds share a similar bicyclic structure but differ in the arrangement of their carbon atoms.
Bicyclo[2.2.1]heptane derivatives: These compounds have a smaller bicyclic framework and exhibit different chemical properties.
Uniqueness: 2-(Bicyclo[2.2.2]octan-2-yl)ethanamine is unique due to its larger bicyclic structure, which provides greater rigidity and stability compared to smaller bicyclic compounds. This makes it particularly useful in applications requiring a stable and rigid scaffold.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.2]octanyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-6-5-10-7-8-1-3-9(10)4-2-8/h8-10H,1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTQEDXZJPQQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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